4-Oxochroman-6-sulfonyl chloride
Overview
Description
Synthesis Analysis
Sulfonyl chlorides can be synthesized by chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . Another method involves the use of potassium poly(heptazine imide) as a photocatalyst . A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has also been developed .Chemical Reactions Analysis
Sulfonyl chlorides can undergo various chemical reactions. For instance, they can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80°C in water . They can also react with various amines in the presence of K2CO3 under solvent-free conditions to produce sulfonamides .Scientific Research Applications
Synthesis and Reactivity
- Reactions with Lawesson's Reagent: 2,2-Disubstituted 3-chloro-4-oxochromane-3-sulfenyl chlorides react with Lawesson's reagent to form unique 4-oxochromane phosphoro(dithioperoxo)thioic chlorides (Hegab, 2007).
- Synthesis of Alkane- and Arylsulfonyl Chlorides: Oxidation of thiols and disulfides with chlorine dioxide leads to the production of sulfonyl chlorides, widely used in the manufacture of detergents, ion-exchange resins, and pharmaceuticals (Lezina, Rubtsova, & Kuchin, 2011).
Chemical Analysis and Detection
- High-Performance Liquid Chromatography (HPLC): 4'-Dimethylaminoazobenzene-4-sulfonyl chloride is used as a chromophoric reagent in HPLC for detecting amino acids at picomole levels (Malencik, Zhao, & Anderson, 1990).
Polymer and Materials Science
- Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones: Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, which have applications in antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Medicinal Chemistry
- Carbonic Anhydrase Inhibitors: Perfluoroalkyl/arylsulfonyl chlorides react with aromatic/heterocyclic sulfonamides to produce compounds with potential as antiglaucoma drugs (Scozzafava et al., 2000).
Organic Synthesis
- Synthesis of Bicyclic Dioxetanes: Sulfanyl-substituted bicyclic dioxetanes are synthesized, which are thermally stable and useful in base-induced chemiluminescence studies (Watanabe et al., 2010).
- Synthesis of Sulfonamides: A method involving sulfur dioxide and radical reactions is used for the synthesis of sulfonamides, sulfones, and sulfonyl chlorides, which are key in constructing biologically active compounds (Hofman, Liu, & Manolikakes, 2018).
Antibacterial Research
- Antibacterial Activity of Coumarine Derivatives: New derivatives synthesized from 4-Chloro-chromen-2-one, including compounds related to 4-Oxochroman-6-sulfonyl chloride, exhibit bacteriostatic and bactericidal activity (Behrami, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-6-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJEOIBCQHSND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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